

Physicochemical properties of 4-Fluoro-3-nitrobenzenesulfonyl chloride

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzenesulfonyl chloride

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An In-Depth Technical Guide to **4-Fluoro-3-nitrobenzenesulfonyl Chloride**: Properties, Reactivity, and Applications

Introduction

4-Fluoro-3-nitrobenzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the benzenesulfonyl chloride family, it serves as a versatile electrophilic building block. Its unique substitution pattern—featuring a sulfonyl chloride, a nitro group, and a fluorine atom—creates two distinct and highly reactive sites for chemical modification. The powerful electron-withdrawing nature of the nitro and sulfonyl chloride groups dramatically activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the sulfonyl chloride moiety itself readily reacts with a wide range of nucleophiles. This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics like kinase inhibitors.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, mechanistic reactivity, key applications, and field-proven experimental protocols.

Section 1: Core Physicochemical Properties

The fundamental properties of **4-Fluoro-3-nitrobenzenesulfonyl chloride** are critical for its handling, storage, and application in synthesis. While its appearance is generally cited as a solid, its low melting point can result in it being found as a liquid, particularly if impure.^[3]

Property	Value	Source(s)
CAS Number	6668-56-0	[3]
Molecular Formula	C ₆ H ₃ ClFNO ₄ S	
Molecular Weight	239.61 g/mol	
Appearance	Solid or liquid	[3]
Boiling Point	124-126 °C at 0.3 Torr	[3]
Solubility	Soluble in Methanol, DMSO; Slightly soluble in Chloroform, Ethyl Acetate	[3]
Storage Conditions	Inert atmosphere, room temperature, moisture- sensitive	[3][4]

Spectral Data Interpretation

While specific spectra are proprietary to manufacturers, the structure of **4-Fluoro-3-nitrobenzenesulfonyl chloride** allows for a confident prediction of its key spectral features.

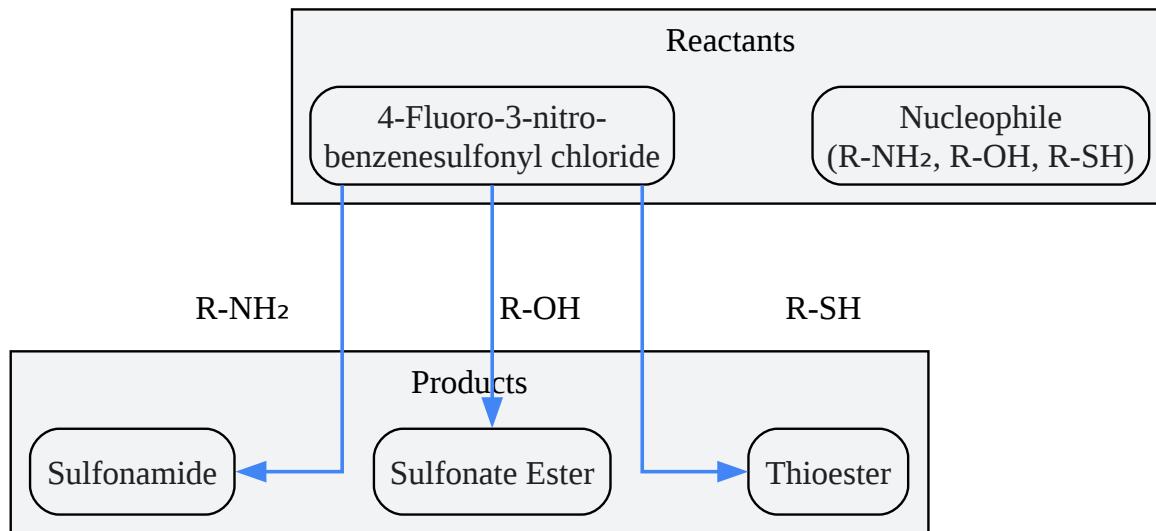
- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.
- ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[5] A single resonance is expected, which will be split into a multiplet by the adjacent aromatic protons. The chemical shift provides insight into the electronic environment of the fluorine atom.
- IR Spectroscopy: The infrared spectrum will display characteristic strong absorption bands corresponding to its functional groups. Key expected peaks include those for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride (\sim 1370 and \sim 1180 cm⁻¹), and the asymmetric and symmetric stretches of the N-O bonds in the nitro group (\sim 1530 and \sim 1350 cm⁻¹).

Section 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from two primary reactive centers, governed by distinct but complementary electronic effects.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This is the most common reaction for this functional group and is the basis for the synthesis of sulfonamides, a critical pharmacophore in many drugs. The reaction proceeds rapidly with primary and secondary amines, alcohols, and thiols, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.



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Caption: General reactivity of the sulfonyl chloride moiety.

Nucleophilic Aromatic Substitution (SNAr)

A key feature of this molecule is the fluorine atom's susceptibility to Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, two conditions must be met: (1) the ring

must be substituted with powerful electron-withdrawing groups, and (2) these groups must be positioned ortho or para to the leaving group.[6]

In **4-fluoro-3-nitrobenzenesulfonyl chloride**, the fluorine atom has an ortho nitro group and a para sulfonyl chloride group. These groups powerfully withdraw electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.

The mechanism involves two steps:

- Addition: The nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and is effectively stabilized by the nitro and sulfonyl chloride groups.
- Elimination: The aromaticity is restored by the expulsion of the leaving group, which is the fluoride ion.

Counterintuitively, fluorine is the best leaving group among the halogens for SNAr reactions.[7] This is because the first step, the nucleophilic attack, is the rate-determining step. Fluorine's extreme electronegativity makes the carbon it is attached to the most electron-poor (most electrophilic), accelerating the initial attack.[7]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Section 3: Key Applications in Research and Development

The dual reactivity of **4-fluoro-3-nitrobenzenesulfonyl chloride** makes it a valuable tool for creating diverse molecular libraries for drug discovery.

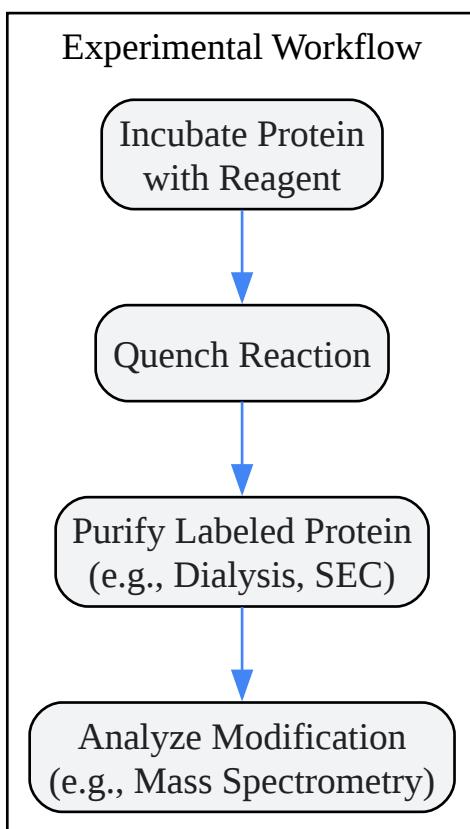
Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature complex heterocyclic scaffolds. This reagent is frequently used in their synthesis, where the SNAr reaction is employed to couple the aromatic ring to a core structure,

and the sulfonyl chloride is used to introduce a sulfonamide group, which can form critical hydrogen bonds within the kinase's binding pocket.[1][8]

Chemical Probes and Bioconjugation

The high reactivity of the sulfonyl chloride group allows it to be used as a chemical probe to label proteins. It can react with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine or the phenolic hydroxyl of tyrosine. This covalent modification can be used to map binding sites or to attach reporter tags for biochemical assays.



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Caption: Workflow for using the reagent as a protein labeling probe.

Section 4: Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific nucleophile and substrate being used. All work must be conducted in a well-ventilated fume

hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes the reaction of **4-fluoro-3-nitrobenzenesulfonyl chloride** with a generic primary or secondary amine.

- **Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
 - **Causality:** An inert atmosphere and dry solvent are crucial because the sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. The reaction is cooled to control the initial exotherm.
- **Addition:** Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the amine solution.
 - **Causality:** The base is required to neutralize the hydrochloric acid that is generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.
- **Reaction:** Slowly add a solution of **4-fluoro-3-nitrobenzenesulfonyl chloride** (1.1 equivalents) in the same solvent to the cooled amine solution.
 - **Causality:** Using a slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine. Slow addition helps maintain temperature control.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
 - **Self-Validation:** TLC allows for visual confirmation that the starting material is being converted to a new, typically less polar, product spot.

- Workup: Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
 - Causality: The acid wash removes excess base and unreacted amine. The bicarbonate wash removes any residual acid and unreacted sulfonyl chloride (as sulfonic acid). The brine wash removes bulk water.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization by LC-MS

- Sample Prep: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Analysis: Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Validation: The LC chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum should display a molecular ion ($[M+H]^+$ or $[M-H]^-$) corresponding to the calculated exact mass of the synthesized sulfonamide, confirming its identity.

Section 5: Safety and Handling

4-Fluoro-3-nitrobenzenesulfonyl chloride is a hazardous chemical that must be handled with extreme care.

- Hazards:
 - Corrosive (H314): Causes severe skin burns and serious eye damage.
 - Lachrymator: Vapors can cause irritation and tearing.
 - Moisture-Sensitive: Reacts with water, potentially vigorously, to release hydrochloric acid.
- Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.
- All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]
- Handling:
 - Keep containers tightly sealed when not in use.[9]
 - Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
- Storage:
 - Store in a cool, dry, well-ventilated area away from water and incompatible materials. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.

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